rac-Vestitone

Description

Classification as an Isoflavanone (B1217009) and Flavonoid in Plant Metabolomics

rac-Vestitone (B1147693) is chemically classified as an isoflavanone, a subgroup of the larger flavonoid family. ontosight.ai Flavonoids are a class of plant secondary metabolites characterized by a C6-C3-C6 backbone. nih.gov The isoflavonoid (B1168493) subgroup, to which this compound belongs, is distinguished by the attachment of the B-ring to the C3 position of the C-ring, a structural rearrangement from the more common flavonoid skeleton. This structural variation is key to their specialized biological activities.

Isoflavonoids are produced almost exclusively by plants in the Leguminosae family (legumes). cabidigitallibrary.org Within this family, they are integral to a wide array of physiological processes. The biosynthesis of isoflavonoids, including this compound, branches off from the general phenylpropanoid pathway, a central route for the production of numerous phenolic compounds in plants. mdpi.com The enzyme chalcone (B49325) synthase (CHS) is a key player in the initial steps of flavonoid biosynthesis. nih.gov From there, a critical enzyme, isoflavone (B191592) synthase (IFS), catalyzes the rearrangement that defines the isoflavonoid structure. cabidigitallibrary.org

The term "this compound" refers to its racemic nature, meaning it is a mixture of two enantiomers, (3R)-vestitone and (3S)-vestitone, which are mirror images of each other. ontosight.ai This racemic characteristic arises during its biosynthesis. vulcanchem.com

Table 1: Chemical and Biosynthetic Properties of this compound

| Property | Description | Source |

| Chemical Classification | Isoflavanone, Flavonoid | ontosight.ai |

| Chemical Formula | C₁₆H₁₄O₅ | vulcanchem.com |

| Molecular Weight | 286.28 g/mol | vulcanchem.com |

| Key Biosynthetic Precursor | 2'-hydroxyformononetin (B191511) | nih.gov |

| Key Biosynthetic Enzyme | Isoflavone Reductase (IFR) | nih.gov |

| Stereochemistry | Racemic mixture of (3R)- and (3S)-vestitone | vulcanchem.com |

Contextual Significance within Leguminous Plant Metabolism and Specialized Metabolite Production

The production of this compound is a hallmark of specialized metabolism in many leguminous plants, where it serves as a critical intermediate in the biosynthesis of other important compounds. Its primary role is as a precursor to pterocarpan (B192222) phytoalexins, most notably medicarpin (B1676140). nih.govnih.gov Phytoalexins are antimicrobial compounds that are synthesized by plants de novo in response to pathogen attack or other stress factors. nih.govnih.gov

The biosynthesis of medicarpin from this compound involves a stereospecific reduction catalyzed by the enzyme vestitone (B1219705) reductase (VR). nih.govgoogle.com This enzyme specifically acts on the (3R)-vestitone enantiomer, highlighting the stereochemical precision of plant metabolic pathways. nih.gov The accumulation of medicarpin and other isoflavonoids has been directly linked to disease resistance in various legumes, such as alfalfa (Medicago sativa) and chickpea (Cicer arietinum). cabidigitallibrary.org For instance, increased production of medicarpin and its precursors, including vestitone, is observed in alfalfa upon infection with fungal pathogens. cabidigitallibrary.org

Overview of Research Trajectories and Academic Focus on this compound

Research on this compound has largely been driven by its central position in the biosynthesis of phytoalexins, which are of great interest for their role in plant defense. A significant portion of academic focus has been on elucidating the enzymatic steps leading to and from this compound. This includes the characterization of key enzymes like isoflavone reductase (IFR) and vestitone reductase (VR). nih.govnih.govresearchgate.net

Structural biology has also played a crucial role in understanding the function of these enzymes. For example, the crystal structure of vestitone reductase has been determined, providing insights into its stereospecificity for (3R)-vestitone. nih.gov This level of detail is essential for understanding why only one of the enantiomers is further metabolized, leading to the accumulation of the racemic mixture in plant tissues. vulcanchem.com

Furthermore, metabolic engineering studies have explored the potential of manipulating the isoflavonoid pathway to enhance disease resistance in plants. cabidigitallibrary.org By understanding the regulation and key enzymes involved in this compound production, researchers aim to develop crops with improved resilience to pathogens. Transcriptome profiling and metabolomic analyses are increasingly being used to study the dynamic changes in isoflavonoid biosynthesis, including this compound, in response to various stresses like heat and pathogen infection. mdpi.comfrontiersin.org These studies are revealing the complex regulatory networks that govern the production of these vital secondary metabolites.

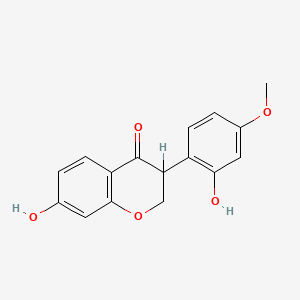

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-7,13,17-18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCJOKYOIJVEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984698 | |

| Record name | 7-Hydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66211-83-4, 57462-46-1 | |

| Record name | Vestitone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66211-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57462-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vestitone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066211834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vestitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthesis and Metabolic Transformations of Rac Vestitone

Precursor Pathways and Initial Isoflavonoid (B1168493) Formation

The journey to rac-vestitone (B1147693) begins with the general phenylpropanoid pathway, a fundamental metabolic route in higher plants that produces a wide array of secondary metabolites from the amino acid phenylalanine. frontiersin.orgresearchgate.net Key enzymes in this initial phase include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), which together convert phenylalanine into p-coumaroyl-CoA. researchgate.netoup.com

From p-coumaroyl-CoA, the pathway branches into flavonoid and isoflavonoid biosynthesis. In many leguminous plants, the isoflavonoid pathway leading to vestitone (B1219705) primarily utilizes liquiritigenin (B1674857) as a key intermediate. encyclopedia.pubgenome.jp This process is initiated by the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. encyclopedia.puboup.com In the presence of chalcone reductase (CHR), this chalcone is converted to isoliquiritigenin. encyclopedia.pubresearchgate.net

The crucial step that defines the isoflavonoid skeleton is the migration of the B-ring from the C-2 to the C-3 position of the flavanone (B1672756) ring. This reaction is catalyzed by 2-hydroxyisoflavanone (B8725905) synthase (IFS), also known as isoflavone (B191592) synthase. frontiersin.orgnih.gov The resulting product is an unstable 2-hydroxyisoflavanone intermediate. frontiersin.org In the specific pathway leading to vestitone, the precursor is formononetin (B1673546), which is derived from liquiritigenin. encyclopedia.pub The conversion of 2,7,4'-trihydroxyisoflavanone (B1247573) to formononetin is facilitated by 2-hydroxyisoflavanone dehydratase (HID) and 2-hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT). encyclopedia.pub

Enzymatic Steps Leading to this compound Formation

The direct precursor to vestitone is 2'-hydroxyformononetin (B191511). This hydroxylation at the 2' position is carried out by isoflavone 2'-hydroxylase (I2'H), a cytochrome P450 monooxygenase. encyclopedia.pubfrontiersin.org The subsequent reduction of 2'-hydroxyformononetin yields vestitone.

Isoflavone reductase (IFR) is a key enzyme that catalyzes the NADPH-dependent reduction of the double bond in the C-ring of 2'-hydroxyformononetin to produce vestitone. frontiersin.orgvulcanchem.com This enzyme is critical in the biosynthesis of pterocarpan (B192222) phytoalexins and introduces the first chiral center in this specific pathway. core.ac.uk IFR belongs to the family of NAD(P)-linked oxidoreductases and is specifically involved in the synthesis of isoflavonoid-derived defense compounds. frontiersin.orgnih.gov In alfalfa, IFR stereospecifically reduces 2'-hydroxyformononetin to (3R)-vestitone. core.ac.uk

The reduction catalyzed by IFR is stereospecific, leading to the formation of the (3R)-enantiomer of vestitone. core.ac.uk This stereoisomer is the specific substrate for the subsequent enzymatic step in the biosynthesis of (-)-medicarpin, a major phytoalexin in alfalfa. core.ac.uknih.gov The compound "this compound" refers to a racemic mixture of both (3R)- and (3S)-vestitone. vulcanchem.com While enzymatic synthesis in vivo primarily produces (3R)-vestitone, the term this compound is often used in a broader chemical context. vulcanchem.comcore.ac.uk The formation of (3R)-vestitone is a crucial control point that determines the stereochemistry of the final pterocarpan products. core.ac.uk

Conversion of Vestitone to Downstream Pterocarpan Phytoalexins

Once formed, (3R)-vestitone is further metabolized to produce pterocarpan phytoalexins like medicarpin (B1676140). This conversion was initially thought to be catalyzed by a single enzyme called "pterocarpan synthase," but it is now known to be a two-step process involving two distinct enzymes. nih.govresearchgate.net

The first step in the conversion of vestitone is its reduction to 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI). This reaction is catalyzed by vestitone reductase (VR), an NADPH-dependent enzyme. nih.govresearchgate.net VR is highly specific for its substrate, acting exclusively on (3R)-vestitone and showing no activity towards the (3S)-enantiomer. core.ac.uknih.gov The enzyme has been purified and characterized from alfalfa, revealing it to be a monomeric protein with a molecular mass of approximately 34-38 kDa. nih.govresearchgate.net The reaction catalyzed by VR introduces a second chiral center at the C-4 position of the isoflavanol. researchgate.net

**Table 1: Properties of Vestitone Reductase (VR) from *Medicago sativa***

| Property | Value | Source(s) |

|---|---|---|

| Substrate | (3R)-Vestitone | core.ac.uknih.gov |

| Product | 7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI) | nih.govresearchgate.net |

| Cofactor | NADPH | nih.govvulcanchem.com |

| Kₘ for (3R)-Vestitone | 45 µM | nih.govresearchgate.net |

| Kₘ for NADPH | 12 µM | vulcanchem.com |

| Optimal pH | 6.0 | nih.govresearchgate.net |

| Optimal Temperature | 30°C | nih.govresearchgate.net |

| Molecular Mass (SDS-PAGE) | 38 kDa | nih.govresearchgate.net |

| Native Molecular Mass (Gel Filtration) | 34 kDa | nih.govresearchgate.net |

The final step in the formation of the pterocarpan skeleton is the dehydration of DMI and subsequent ring closure. This reaction is catalyzed by 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase (DMI dehydratase). nih.govresearchgate.net This enzyme facilitates the loss of a water molecule from DMI and the formation of an ether linkage between the C-4 and C-2' positions, creating the characteristic five-membered heterocyclic ring of the pterocarpan structure. nih.govresearchgate.net In alfalfa, this process leads to the formation of (-)-(6aR,11aR)-medicarpin. core.ac.uknih.gov The DMI dehydratase from alfalfa has a native molecular mass of approximately 38 kDa and a Kₘ of 5 µM for DMI. nih.gov Research has shown that vestitone reductase and DMI dehydratase can be loosely associated in low ionic strength buffers, suggesting a potential for substrate channeling in vivo. core.ac.uknih.gov

Table 2: Enzymes in the Biosynthesis and Transformation of this compound

| Enzyme | Abbreviation | Reaction Catalyzed | Precursor | Product | Source(s) |

|---|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Deamination of Phenylalanine | Phenylalanine | Cinnamic acid | frontiersin.orgresearchgate.net |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation of Cinnamic acid | Cinnamic acid | p-Coumaric acid | frontiersin.orgoup.com |

| 4-Coumarate:CoA ligase | 4CL | Ligation of CoA to p-Coumaric acid | p-Coumaric acid | p-Coumaroyl-CoA | frontiersin.orgresearchgate.net |

| Chalcone synthase | CHS | Condensation with malonyl-CoA | p-Coumaroyl-CoA | Naringenin chalcone | encyclopedia.puboup.com |

| Chalcone reductase | CHR | Reduction of chalcone | Naringenin chalcone | Isoliquiritigenin | encyclopedia.pubresearchgate.net |

| 2-Hydroxyisoflavanone synthase | IFS | B-ring migration | Liquiritigenin | 2,7,4'-Trihydroxyisoflavanone | frontiersin.orgnih.gov |

| Isoflavone 2'-hydroxylase | I2'H | Hydroxylation of Formononetin | Formononetin | 2'-Hydroxyformononetin | encyclopedia.pubfrontiersin.org |

| Isoflavone reductase | IFR | Reduction of isoflavone | 2'-Hydroxyformononetin | (3R)-Vestitone | frontiersin.orgcore.ac.uk |

| Vestitone reductase | VR | Reduction of isoflavanone (B1217009) | (3R)-Vestitone | 7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI) | nih.govresearchgate.net |

| 7,2'-Dihydroxy-4'-methoxyisoflavanol dehydratase | DMID | Dehydration and ring closure | 7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI) | (-)-Medicarpin | nih.govresearchgate.net |

Stereospecificity in Pterocarpan Biosynthesis and Final Product Formation

The conversion of the isoflavanone this compound into pterocarpans is a critical step in the biosynthesis of phytoalexins in many leguminous plants. This transformation is not a simple, single-step reaction but a highly controlled, stereospecific process governed by a sequence of enzymatic reactions that determine the final stereochemistry of the resulting pterocarpan, which is crucial for its biological activity. nih.gov

Initially, the final step in the biosynthesis of the pterocarpan medicarpin was attributed to a single enzyme termed 'pterocarpan synthase' (PTS). core.ac.ukqmul.ac.uk However, further research revealed that this conversion is, in fact, catalyzed by two distinct and independent enzymes: vestitone reductase (VR) and an isoflavanol dehydratase. rhea-db.orgresearchgate.netnih.gov In alfalfa (Medicago sativa), these two enzymes are vestitone reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) dehydratase. core.ac.ukresearchgate.net

The first key enzyme, Vestitone Reductase (VR) , exhibits strict stereospecificity. It specifically catalyzes the NADPH-dependent reduction of the (3R)-vestitone enantiomer at the C-4 carbonyl. researchgate.netmedkoo.comuniprot.org The enzyme shows no activity towards the (3S)-vestitone isomer. uniprot.orgnih.gov This stereospecific reduction yields the isoflavanol intermediate, (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol (DMI). qmul.ac.ukuniprot.org The structural basis for this high degree of specificity has been elucidated through the crystallization of vestitone reductase from alfalfa. nih.govrcsb.org These studies revealed that VR is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govrcsb.org Molecular docking simulations have shown that only the (3R)-vestitone isomer, and not the (3S) isomer, forms the favored interactions with the NADPH co-factor and the enzyme's catalytic triad (B1167595) (Ser129-Tyr164-Lys168), thus explaining the enzyme's stringent substrate stereospecificity. nih.govrcsb.org

The second enzyme in the sequence, originally identified as DMI dehydratase (DMID) , catalyzes the cyclization of the DMI intermediate to form the characteristic four-ring pterocarpan skeleton. researchgate.net This enzyme is now understood to be a pterocarpan synthase (PTS) , a type of dirigent protein that dictates the stereochemical outcome of the reaction. nih.gov This final ring closure is a key determinant of the final product's stereochemistry. nih.govoup.com Research has shown that the configuration of the isoflavanol substrate is critical; the PTS enzyme requires a substrate with a 4R configuration for the reaction to proceed. nih.gov The stereochemistry at the C-3 position of the isoflavanol then determines whether the resulting pterocarpan is a (+)- or (-)-enantiomer. nih.gov

In the biosynthesis of medicarpin in alfalfa, the sequential action of vestitone reductase on (3R)-vestitone and the subsequent cyclization by DMI dehydratase results in the formation of (-)-medicarpin (also known as (6aR,11aR)-medicarpin). core.ac.uknih.gov This product has the identical stereochemistry to the medicarpin that accumulates in vivo in response to fungal elicitors. core.ac.uknih.gov Similarly, the biosynthesis of other pterocarpans, such as (+)-pisatin in pea (Pisum sativum), also involves stereospecific reduction of isoflavone precursors to yield specific isoflavanone intermediates that guide the final stereochemistry. oup.comuniprot.orgwikipedia.org

Table 1: Key Enzymes in the Stereospecific Conversion of Vestitone to Pterocarpans

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Stereospecificity Detail | Source Organism Example |

|---|---|---|---|---|---|

| Vestitone Reductase | VR | (3R)-Vestitone, NADPH | (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol (DMI), NADP+ | Strictly specific for the (3R)-enantiomer of vestitone. researchgate.netuniprot.orgnih.gov | Alfalfa (Medicago sativa) uniprot.org |

| 7,2'-dihydroxy-4'-methoxyisoflavanol Dehydratase / Pterocarpan Synthase | DMID / PTS | (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) | (-)-Medicarpin, H₂O | Requires 4R-isoflavanol substrate; stereochemistry at C-3 determines final pterocarpan chirality. nih.gov | Alfalfa (Medicago sativa) core.ac.uk |

Iii. Enzymological Characterization of Rac Vestitone Metabolizing Enzymes

Vestitone (B1219705) Reductase (VR)

Vestitone Reductase (EC 1.1.1.348) is the enzyme responsible for the NADPH-dependent reduction of (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI). nih.govuniprot.org This reaction is the penultimate step in the biosynthesis of the phytoalexin medicarpin (B1676140), a compound vital to plant defense mechanisms. uniprot.orgresearchgate.net

Vestitone Reductase has been successfully purified to homogeneity from alfalfa (Medicago sativa) cell suspension cultures using a multi-step procedure, resulting in an 1,840-fold purification. nih.gov The purified enzyme presents as a single band on SDS-polyacrylamide gel electrophoresis with an estimated molecular mass of 38 kDa. researchgate.netnih.gov However, gel filtration chromatography indicates a native molecular mass of approximately 34 kDa, suggesting that VR functions as a monomeric protein. researchgate.netnih.gov The calculated molecular weight of the protein, based on its cDNA clone, is 35,918 Da, which aligns with the experimental findings. rhea-db.org

A defining characteristic of Vestitone Reductase is its strict stereospecificity. The enzyme exclusively catalyzes the reduction of the (3R)-vestitone enantiomer. vulcanchem.comcore.ac.uk It displays no activity towards the (3S)-vestitone isomer, nor is the (3S) form an inhibitor of the reaction. uniprot.orgcore.ac.uk This high degree of substrate specificity is crucial for the production of the biologically active (-)-medicarpin. core.ac.uk

| Property | Value | Source |

| Source Organism | Medicago sativa (Alfalfa) | uniprot.org |

| Molecular Mass (SDS-PAGE) | 38 kDa | researchgate.netnih.gov |

| Native Molecular Mass (Gel Filtration) | 34 kDa | researchgate.netnih.gov |

| Structure | Monomer | researchgate.netnih.gov |

| Substrate Specificity | (3R)-vestitone | vulcanchem.comcore.ac.uk |

| EC Number | 1.1.1.348 | uniprot.org |

The catalytic activity of Vestitone Reductase is dependent on the presence of NADPH as a cofactor. uniprot.orgvulcanchem.com The enzyme exhibits Michaelis-Menten kinetics, and studies have determined the Kₘ value for (3R)-vestitone to be approximately 45 µM. researchgate.netvulcanchem.com The Kₘ for the cofactor NADPH has been reported to be 12 µM. vulcanchem.com The optimal conditions for enzyme activity have been identified as a pH of 6.0 and a temperature of 30°C. nih.govuniprot.orgvulcanchem.com It has been noted that the enzyme can be inhibited by concentrations of vestitone exceeding 50 µM. uniprot.org

| Kinetic Parameter | Value | Experimental Conditions |

| Kₘ for (3R)-vestitone | 45 ± 3 µM | 30°C, pH 6.0, NADPH saturation vulcanchem.com |

| Kₘ for NADPH | 12 µM | - vulcanchem.com |

| Vₘₐₓ | 82 nmol/min/mg | Alfalfa cell extracts vulcanchem.com |

| Optimal pH | 6.0 | - nih.govuniprot.orgvulcanchem.com |

| Optimal Temperature | 30°C | - uniprot.orgvulcanchem.com |

The active site of Vestitone Reductase is located within a large cleft formed at the interface of the N- and C-terminal domains. nih.govresearchgate.net This cleft accommodates the binding of both the NADPH cofactor and the (3R)-vestitone substrate. nih.gov Molecular docking studies have provided insights into the strict stereospecificity of the enzyme, demonstrating that only the (3R)-vestitone isomer can form favorable interactions with the cofactor and the key catalytic residues within the active site. nih.gov The (3S) isomer does not fit productively into this pocket, thus explaining the enzyme's enantioselectivity. nih.gov

Structural analysis and sequence alignments have identified a conserved catalytic triad (B1167595) essential for the enzymatic activity of Vestitone Reductase. nih.gov This triad consists of Serine 129, Tyrosine 164, and Lysine 168. rhea-db.orgnih.govresearchgate.net This Ser-Tyr-Lys triad is a hallmark of the SDR superfamily and plays a direct role in the hydride transfer from NADPH to the substrate. nih.gov The tyrosine residue is believed to act as the general acid/base catalyst in the reaction mechanism. ajou.ac.kr

Phylogenetic analyses indicate that VR, along with related enzymes like isoflavone (B191592) reductase (IFR) and pinoresinol (B1678388) reductase, forms a distinct clade within the plant SDRs. nih.govresearchgate.net These enzymes are involved in various specialized metabolic pathways, suggesting a common evolutionary origin followed by functional diversification. mdpi.com The VR/IFR-like family has been designated as atypical SDRs (SDR460A) due to some unique sequence features, yet they retain the core structural fold and catalytic mechanism of the superfamily. nih.gov

7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI) Dehydratase Characterization

Following the action of Vestitone Reductase, the second key enzyme in the conversion of vestitone to medicarpin is 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) dehydratase (DMID). nih.govjmb.or.kr This enzyme catalyzes the dehydration of DMI, which involves the loss of a water molecule and the subsequent closure of an ether ring to form the final pterocarpan (B192222) structure of medicarpin. nih.gov

DMI dehydratase has been partially purified (962-fold) from alfalfa cell cultures. researchgate.netnih.gov Characterization of the partially purified enzyme revealed a native molecular mass of approximately 38 kDa, as estimated by gel filtration. researchgate.net The enzyme exhibits optimal activity at a pH of 6.0 and a temperature of 30°C, mirroring the optimal conditions for Vestitone Reductase. nih.gov The Kₘ value for its substrate, DMI, has been determined to be 5 µM. core.ac.uk The co-induction of VR and DMI dehydratase activities following elicitor treatment in alfalfa cell cultures further supports their coordinated role in phytoalexin biosynthesis. core.ac.ukjmb.or.kr

| Property | Value | Source |

| Source Organism | Medicago sativa (Alfalfa) | nih.gov |

| Native Molecular Mass (Gel Filtration) | 38 kDa | researchgate.net |

| Kₘ for DMI | 5 µM | core.ac.uk |

| Optimal pH | 6.0 | nih.gov |

| Optimal Temperature | 30°C | nih.gov |

Iv. Molecular and Cellular Mechanisms of Rac Vestitone in Plant Systems

Transcriptional and Translational Regulation of rac-Vestitone (B1147693) Biosynthetic Genes

The biosynthesis of isoflavonoids, including those related to this compound, is a tightly regulated process, orchestrated by the coordinated expression of specific genes. These genes are activated in response to diverse signals, reflecting the plant's dynamic response to its environment.

Induction Profiles in Response to Biotic Stressors (e.g., Fungal Pathogens, Bacterial Pathogens)

Upon encountering biotic stressors such as fungal or bacterial pathogens, plants initiate a cascade of defense responses, including the induction of genes involved in phytoalexin production. Enzymes crucial for the biosynthesis of medicarpin (B1676140), a pterocarpan (B192222) phytoalexin structurally related to vestitone (B1219705), such as vestitone reductase (VR) and isoflavone (B191592) reductase (IFR), are rapidly synthesized following fungal infection researchgate.net. Studies indicate that the accumulation of medicarpin precursors, like formononetin (B1673546) 7-O-glucoside, and medicarpin itself, increases significantly in plant tissues after infection by fungal pathogens, suggesting a direct transcriptional activation of the relevant biosynthetic genes researchgate.net. This upregulation is a hallmark of the plant's innate immune response, enabling the de novo synthesis of antimicrobial compounds to combat the invading pathogen nih.govchiro.org. The specific induction patterns can vary depending on the pathogen and the plant's genetic resistance, highlighting the complexity of these regulatory networks nih.govresearchgate.net.

Gene Expression Modulation by Abiotic Elicitors and Environmental Cues

Beyond biotic threats, plants also respond to abiotic stressors and environmental cues by modulating the expression of secondary metabolite biosynthesis genes. Both biotic and abiotic elicitation can lead to an increase in the activity of enzymes like VR and IFR, which are involved in medicarpin synthesis researchgate.net. Environmental factors can act as signals, prompting plants to reallocate carbon resources towards the synthesis of defense compounds semanticscholar.org. Elicitors, which can be derived from pathogens or released by the plant itself in response to stress, are known to trigger the production of phytoalexins chiro.org. The expression of genes in pathways such as the phenylpropanoid pathway, which is foundational for isoflavonoid (B1168493) biosynthesis, is often regulated by specific transcription factors that respond to these environmental signals semanticscholar.org.

Spatial and Temporal Localization of this compound Accumulation in Plant Tissues and Cells

The accumulation of phytoalexins and the enzymes involved in their synthesis is not uniform throughout the plant but is often spatially and temporally regulated, concentrating at sites of infection or stress. Research on enzymes like Vestitone Reductase (VR) and Isoflavone Reductase (IFR) in alfalfa ( Medicago sativa ) provides insights into this localization. These proteins are constitutively present in roots and nodules but are absent in healthy leaves. However, upon fungal infection, they are rapidly synthesized and accumulate in specific plant tissues researchgate.net.

VR, for instance, has been observed to accumulate in a narrow zone of leaf cells directly surrounding fungal lesions. It is also found in all cell types of mature and young roots, as well as in the meristem and lateral tissues of nodules researchgate.net. Subcellularly, VR and IFR have been identified as cytosolic enzymes, with no significant immunogold signal detected in the vacuole, despite the final products of the pathway accumulating there researchgate.net.

Temporally, the synthesis and accumulation of medicarpin and its precursors are closely linked to the infection process. In Medicago truncatula infected with Phoma medicaginis, formononetin 7-O-glucoside and medicarpin were undetectable in uninfected leaves. Following infection, their levels increased, with medicarpin reaching its highest concentration approximately five days post-infection researchgate.net. This temporal pattern underscores the de novo synthesis characteristic of phytoalexins as a defense response.

Role in Plant Innate Immunity and Defense Signaling Pathways

Phytoalexins are integral components of plant innate immunity, acting as a chemical defense against microbial invaders. Their production is a critical output of plant defense signaling pathways.

Phytoalexin Activity in Host-Pathogen Interactions

Phytoalexins are defined as low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to infection or stress nih.govresearchgate.netucl.ac.uk. They are considered crucial elements of the plant's defense repertoire, exhibiting biological activity against a wide range of pathogens and serving as molecular markers of disease resistance chiro.org. Their accumulation is often correlated with the plant's ability to resist infection, as they can inhibit pathogen development researchgate.netnih.gov. The efficacy of phytoalexins in vivo is influenced by their localization around invading organisms and their ability to regulate microbial growth within plant tissues researchgate.net.

Impact on Microbial Growth and Pathogen Virulence in Phytopathological Studies

Phytoalexins exert their protective role by directly impacting microbial growth and, consequently, pathogen virulence. These compounds demonstrate toxicity across a broad spectrum of organisms, including prokaryotes and eukaryotes, inhibiting the germination and growth of many fungal species researchgate.netsemanticscholar.orgdntb.gov.ua. In phytopathological studies, the ability of a pathogen to survive and cause disease is often modulated by its capacity to metabolize or inactivate host-produced phytoalexins researchgate.netsemanticscholar.org. For example, certain fungal transporters (like ABC transporters) can extrude defense compounds, acting as virulence factors that confer protection against phytoalexins. Pathogens that can effectively detoxify or evade these antimicrobial compounds are generally more virulent, while those that cannot may be significantly hampered in their ability to infect and colonize the plant semanticscholar.org.

Compound List:

this compound

Medicarpin

Vestitol

Sativan

Maackiain

Pisatin

Camalexin

Kaur-alexins

Zealexins

Momilactone A

Formononetin

Formononetin 7-O-glucoside

Malonylated formononetin 7-O-glucoside

Scopoletin

Capsidiol

Rishitin

Resveratrol

Wyerone

3,11-tridecadiene-5,7,9-triyne-1,2-diol (B12828586)

(+)-γ-cadinene

Gossypol

Pinosylvin

Sakuranetin

3-deoxyanthocyanidins

Avenanthramides

Glucosinolates

V. Advanced Methodologies for Rac Vestitone Research

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of rac-Vestitone (B1147693) in complex biological matrices are foundational to understanding its role in plant biochemistry. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Capillary Electrophoresis (CE) for enantiomeric separation are principal among the analytical methods employed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components within a mixture. scielo.org.pe When coupled with detectors like a Diode Array Detector (DAD) and a Mass Spectrometer (MS), it provides a robust platform for both the qualitative and quantitative analysis of flavonoids, including this compound. scielo.org.penih.gov HPLC-MS methods are particularly advantageous due to their high separation efficiency and the detailed structural information that can be obtained from mass spectrometry. scielo.org.pe

In a typical HPLC-MS analysis of isoflavonoids, a reversed-phase C18 column is often used for separation. nih.gov The mobile phase usually consists of a gradient of aqueous and organic solvents, such as water and acetonitrile (B52724), often with a small percentage of acid like acetic acid to improve peak shape and ionization efficiency. nih.gov

Mass spectrometry provides critical information for the identification of compounds. Electrospray ionization (ESI) is a common ionization technique used for flavonoids, and analysis can be performed in either positive or negative ion mode. nih.govnih.gov Tandem mass spectrometry (MS/MS or MSn) experiments, where ions are fragmented, provide valuable structural information that aids in the tentative identification of unknown compounds by analyzing their fragmentation patterns. nih.gov For instance, the neutral losses of molecules like CO and CO2 can be indicative of the flavonoid backbone. nih.gov The high sensitivity of HPLC-MS allows for the detection of compounds at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.gov

Table 1: HPLC-MS Parameters for Flavonoid Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase C18 | Separation of compounds based on polarity. |

| Mobile Phase | Gradient of water and acetonitrile (with 0.1% acetic acid) | Elution of a wide range of compounds with varying polarities. |

| Ionization | Electrospray Ionization (ESI) | Generation of gas-phase ions from the sample for MS analysis. |

| Detection | Diode Array Detector (DAD) & Mass Spectrometer (MS) | UV-Vis spectral data and mass-to-charge ratio for identification and quantification. |

| MS Mode | Positive or Negative Ion Mode | Detection of different types of flavonoid compounds. |

| MS/MS | Collision-Induced Dissociation (CID) | Structural elucidation through fragmentation analysis. |

Many biologically active molecules, including potentially this compound and its precursors or derivatives, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. gcms.cztaylorfrancis.com These enantiomers can exhibit different biological activities. chiralpedia.comnih.gov Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of enantiomers. nih.gov

In CE, separation is achieved based on the differential migration of charged molecules in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. mdpi.com Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for enantiomeric separations. taylorfrancis.commdpi.com The principle behind this separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different mobilities. taylorfrancis.com

Factors that significantly influence the enantiomeric separation in CE include the type and concentration of the chiral selector, the pH of the background electrolyte, the applied voltage, and the temperature. mdpi.com Optimization of these parameters is crucial to achieve baseline separation of the enantiomers. mdpi.commdpi.com The migration order of the enantiomers can be determined by spiking the racemic mixture with a pure standard of one enantiomer. mdpi.com

Table 2: Key Parameters in Capillary Electrophoresis for Enantiomeric Separation

| Parameter | Description | Impact on Separation |

| Chiral Selector | A chiral compound (e.g., cyclodextrin) added to the electrolyte. | Forms transient diastereomeric complexes with the enantiomers, leading to differential migration. |

| Buffer pH | The pH of the background electrolyte. | Affects the charge of the analyte and the chiral selector, influencing electrophoretic mobility and interaction strength. |

| Applied Voltage | The strength of the electric field. | Higher voltages can lead to faster separations but may generate Joule heating, affecting resolution. |

| Temperature | The temperature of the capillary. | Affects buffer viscosity, electrophoretic mobility, and the kinetics of the host-guest interaction. |

In Vitro Enzyme Assays and Characterization of Reaction Products

The biotransformation of this compound has been elucidated through targeted in vitro enzyme assays, which have been instrumental in identifying the specific enzymes involved, their kinetic properties, and the stereochemical course of the reaction. These studies have primarily focused on the enzymatic reduction of vestitone (B1219705), a key step in the biosynthesis of pterocarpan (B192222) phytoalexins like medicarpin (B1676140) in leguminous plants.

Detailed enzymatic studies have revealed that the conversion of vestitone to medicarpin is not catalyzed by a single enzyme, but rather by a two-step process involving two distinct enzymes. nih.govresearchgate.net The initial and pivotal step is the reduction of a vestitone enantiomer at its carbonyl group.

The primary enzyme responsible for this reduction is Vestitone Reductase (VR) . In vitro assays using purified vestitone reductase from alfalfa (Medicago sativa L.) have demonstrated its absolute stereospecificity. The enzyme exclusively catalyzes the NADPH-dependent reduction of (3R)-vestitone. nih.gov Molecular docking studies have further illuminated the basis for this strict stereospecificity, showing that (3R)-vestitone forms favorable interactions with the enzyme's active site and the NADPH cofactor, whereas the (3S)-vestitone isomer does not. nih.gov

The product of this enzymatic reduction is 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI) . nih.gov This intermediate is then acted upon by a second enzyme, DMI Dehydratase , which catalyzes a dehydration reaction, leading to the closure of an ether ring to form (-)-medicarpin. nih.gov

In vitro assays have been crucial for characterizing the optimal conditions and kinetic parameters for vestitone reductase activity. The enzyme exhibits a clear dependence on NADPH as a cofactor and shows maximal activity under specific pH and temperature conditions. nih.gov

**Table 1: Properties of Vestitone Reductase from *Medicago sativa L.***

| Parameter | Value | Reference |

|---|---|---|

| Substrate Specificity | (3R)-Vestitone | nih.govnih.gov |

| Cofactor | NADPH | nih.govnih.gov |

| Michaelis Constant (Km) for (3R)-Vestitone | 45 µM | nih.gov |

| Optimal pH | 6.0 | nih.gov |

| Optimal Temperature | 30 °C | nih.gov |

| Molecular Mass (SDS-PAGE) | 38 kDa | nih.gov |

| Molecular Mass (Gel Filtration) | 34 kDa | nih.gov |

The characterization of the reaction products has been accomplished using various analytical techniques. The separation and identification of vestitone enantiomers and the final product, medicarpin, have been achieved using capillary electrophoresis. nih.gov This method is sensitive enough to resolve the enantiomers and confirm the stereochemical purity of the biosynthetic products. nih.gov

Table 2: Components of the In Vitro Enzymatic Conversion of Vestitone to Medicarpin

| Component | Role | Reference |

|---|---|---|

| (3R)-Vestitone | Substrate | nih.gov |

| Vestitone Reductase | Enzyme (Catalyzes reduction) | nih.gov |

| NADPH | Cofactor (Reductant) | nih.gov |

| 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) | Intermediate Product | nih.gov |

| DMI Dehydratase | Enzyme (Catalyzes dehydration) | nih.gov |

| (-)-Medicarpin | Final Product | nih.gov |

These in vitro studies underscore the stereoselective nature of this compound's enzymatic transformations, where only one enantiomer is recognized and processed by the biosynthetic machinery of the plant. The detailed characterization of the enzymes and their reaction products provides a foundational understanding of the metabolic pathways involving this isoflavonoid (B1168493).

Vi. Synthetic and Semisynthetic Investigations of Rac Vestitone and Analogues

Chemical Synthesis of rac-Vestitone (B1147693) and its Individual Enantiomers for Research Applications

The synthesis of this compound and its individual enantiomers is a foundational aspect for detailed biological and chemical studies. Vestitone (B1219705) is biosynthesized in plants, and laboratory synthesis aims to replicate or improve upon these pathways for research purposes.

A key step in the biosynthesis of vestitone involves the reduction of the achiral precursor 2'-hydroxyformononetin (B191511). This reduction is catalyzed by isoflavone (B191592) reductase (IFR), which utilizes NADPH as a cofactor to yield (3R)-vestitone core.ac.ukresearchgate.netnih.gov. This enzymatic step establishes the first chiral center in the pathway towards pterocarpan (B192222) phytoalexins.

However, (3R)-vestitone is prone to racemization in solution, particularly under basic conditions, leading to the formation of a racemic mixture core.ac.ukresearchgate.net. For research applications requiring specific stereoisomers, or for studies involving the racemic mixture itself, purification methods are employed. Racemic vestitone is typically purified using semi-preparative High-Performance Liquid Chromatography (HPLC) core.ac.ukresearchgate.net.

The separation of vestitone enantiomers has been achieved through chiral chromatography. Analytical-scale HPLC using a Chiralpak OT(+) column has demonstrated the ability to resolve the (3S) and (3R) enantiomers, with the (3S)-vestitone eluting prior to the (3R)-vestitone researchgate.net. Furthermore, capillary electrophoresis (CE) coupled with cyclodextrin-based chiral selectors has also been investigated for enantiomeric assays. Studies indicate that hydroxypropyl-beta-cyclodextrin provides good selectivity for vestitone enantiomers, although a single cyclodextrin (B1172386) was insufficient to resolve both vestitone and medicarpin (B1676140) enantiomers simultaneously researchgate.net.

The ability to synthesize and separate enantiomerically pure vestitone is critical for detailed structure-activity relationship studies and for understanding the stereospecificity of enzymes involved in its metabolic pathways.

Table 6.1: Methods for Vestitone Enantiomer Separation

| Method | Chiral Stationary Phase/Selector | Elution Order (Typical) | Notes | Reference |

| HPLC | Chiralpak OT(+) | (3S)-Vestitone first, then (3R)-Vestitone | Used for analytical separation of enantiomers. | researchgate.net |

| Capillary Electrophoresis (CE) | Hydroxypropyl-β-cyclodextrin | Not specified | Demonstrated selectivity for vestitone enantiomers; optimal for enantiomeric assays. | researchgate.net |

Design and Synthesis of Mechanistic Probes and Enzyme Inhibitors

While specific examples of this compound-derived mechanistic probes or enzyme inhibitors are not extensively detailed in the provided literature, the compound's known biological activities suggest potential avenues for such research. Vestitone is recognized for its potential antioxidant and anti-inflammatory properties, making it a candidate for drug discovery and development ontosight.ai. Research into its biological mechanisms often involves understanding its interactions with cellular targets.

The design of mechanistic probes typically involves modifying the core structure of a biologically active molecule to incorporate reporter groups (e.g., fluorescent tags) or reactive functionalities that allow for the tracking of its interaction with specific biomolecules or pathways. Similarly, the development of enzyme inhibitors based on the vestitone scaffold would involve rational design to target specific enzymatic sites, thereby modulating their activity. Such studies are essential for dissecting complex biological processes and identifying potential therapeutic targets. The exploration of vestitone analogues with modified biological functionality, as seen in related natural product research mdpi.com, underscores the broader strategy of using such compounds as starting points for creating specialized chemical tools.

Structure-Activity Relationship (SAR) Studies for Biological Function Elucidation in Plant Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how variations in the chemical structure of this compound influence its biological functions, particularly within the context of plant physiology and defense. These studies systematically modify different parts of the molecule and assess the impact on its activity, helping to identify key structural features responsible for its effects.

Flavonoids, including isoflavanones like vestitone, are known to play roles in plant defense mechanisms, such as the production of phytoalexins mdpi.comrsc.org. Vestitone itself has demonstrated inhibitory activity against the bacterium Ralstonia solanacearum ebi.ac.uk, indicating its potential as an antimicrobial agent. SAR studies in related plant-derived compounds have revealed significant correlations between structural modifications and biological activity. For instance, in antibacterial flavonoids from the Erythrina genus, the presence and number of prenyl functional groups were found to critically enhance antibacterial activity nih.gov. Similarly, studies on stilbene (B7821643) derivatives have shown that structural alterations and substitutions on phenyl rings can significantly improve medicinal effects rsc.org.

By applying SAR principles to vestitone, researchers can investigate how changes to its hydroxyl and methoxy (B1213986) groups, or modifications to the chromen-4-one core, affect its antimicrobial efficacy, its role in plant defense signaling (e.g., in response to pathogens mdpi.combayer.com), or its potential pharmacological properties ontosight.ai. Such investigations are vital for elucidating the precise mechanisms by which vestitone operates and for guiding the rational design of novel analogues with enhanced or altered biological profiles.

Chemoenzymatic Synthesis Approaches for Stereocontrol and Pathway Interrogation

Chemoenzymatic synthesis offers powerful strategies for achieving high stereocontrol and for interrogating complex metabolic pathways, and these approaches are relevant to the study of vestitone and its downstream products. In the biosynthesis of medicarpin, a pterocarpan phytoalexin, vestitone serves as a key intermediate. This conversion involves a two-enzyme cascade: vestitone reductase (VR) and 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) dehydratase (DMI dehydratase) core.ac.ukresearchgate.netcabidigitallibrary.org.

Vestitone reductase (VR) is a crucial enzyme that stereospecifically reduces vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI). This enzyme exhibits strict substrate specificity, preferentially utilizing (3R)-vestitone core.ac.ukresearchgate.net. The DMI dehydratase then catalyzes the dehydration and ring closure of DMI to form medicarpin researchgate.net. The combined action of these enzymes allows for the stereoselective synthesis of medicarpin, mirroring the natural biosynthetic pathway core.ac.uknih.gov.

Table 6.4: Enzymes Involved in Vestitone to Medicarpin Conversion

| Enzyme Name | Substrate | Product | Cofactor | Native Molecular Mass (kDa) | Km (µM) | Temp. Optimum (°C) | pH Optimum | Reference |

| Vestitone Reductase (VR) | (3R)-Vestitone | 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) | NADPH | 34 | 45 | 30 | 6.0 | researchgate.net |

| DMI Dehydratase | 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) | Medicarpin | N/A | 38 | 5 | 30 | 6.0 | researchgate.net |

These chemoenzymatic transformations are invaluable for pathway interrogation, allowing researchers to study the kinetics and mechanisms of individual enzymatic steps and to produce specific intermediates or products with high enantiomeric purity. Beyond this specific pathway, chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, are broadly employed to create complex chiral molecules, including natural products and their analogues, with precise stereochemical control nih.govrsc.orgresearchgate.net. Such strategies are essential for generating research-grade materials and for exploring the biological significance of specific stereoisomers.

Compound List:

this compound

(3R)-Vestitone

(3S)-Vestitone

2'-hydroxyformononetin

Medicarpin

7,2'-dihydroxy-4'-methoxyisoflavanol (DMI)

Flavonoids

Isoflavanones

Isoflavonoids

Phytoalexins

Pterocarpans

Stilbenes

Q & A

Q. Q1. What are the validated spectroscopic methods for characterizing rac-Vestitone, and how do they address stereochemical complexity?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve enantiomeric signals. Assign peaks using 2D-COSY and HSQC experiments to differentiate diastereomers .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV/Vis detection to separate enantiomers. Validate purity using retention time consistency and spiking experiments .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TDDFT calculations) .

Q. Q2. How can researchers design synthesis protocols for this compound to minimize racemization during reaction steps?

Answer:

- Temperature Control : Maintain reactions below 40°C to prevent thermal racemization .

- Catalyst Selection : Use non-acidic or non-basic catalysts (e.g., organocatalysts) to avoid proton exchange at stereogenic centers .

- Workup Optimization : Quench reactions rapidly and avoid prolonged exposure to polar solvents (e.g., methanol) during purification .

Advanced Research Questions

Q. Q3. How should contradictory bioactivity data for this compound enantiomers be analyzed in pharmacological studies?

Answer:

- Dose-Response Curves : Compare EC values for each enantiomer across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify stereospecific effects .

- Statistical Triangulation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of observed differences. Report effect sizes and confidence intervals to contextualize contradictions .

- Mechanistic Studies : Use molecular docking simulations to evaluate enantiomer-receptor binding affinities, validating hypotheses with site-directed mutagenesis .

Q. Q4. What methodologies resolve discrepancies in reported metabolic stability of this compound across in vitro and in vivo models?

Answer:

- Comparative LC-MS/MS Analysis : Quantify parent compound and metabolites in both hepatic microsomes (in vitro) and plasma (in vivo). Normalize data using internal standards (e.g., deuterated analogs) .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro clearance data with in vivo absorption parameters to predict systemic exposure. Validate with observed plasma concentrations .

- CYP450 Inhibition Assays : Test enantiomers against CYP isoforms (e.g., 3A4, 2D6) to identify enzyme-specific interactions driving metabolic variability .

Q. Q5. How can researchers optimize experimental designs to study this compound’s role in oxidative stress pathways without confounding variables?

Answer:

- Controlled Cell Culture Systems : Use genetically identical cell lines (e.g., CRISPR-edited clones) and serum-free media to minimize batch variability .

- Redox Profiling : Combine ROS-sensitive fluorescent probes (e.g., DCFH-DA) with glutathione assays to quantify oxidative stress. Include negative controls (e.g., N-acetylcysteine pretreatment) .

- Multivariate Analysis : Apply principal component analysis (PCA) to separate rac-Vestitone-specific effects from background noise in omics datasets .

Data Analysis and Reproducibility

Q. Q6. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data of this compound enantiomers?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R values and residual plots to assess goodness-of-fit .

- Bootstrap Resampling : Generate 95% confidence intervals for IC values to account for small sample sizes .

- Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., SOPs for cell passage numbers and compound storage) .

Q. Q7. How should researchers address batch-to-batch variability in this compound synthesis for reproducible bioassays?

Answer:

- Quality Control Metrics : Require ≥95% purity (HPLC), enantiomeric excess (≥98% by chiral chromatography), and consistent -NMR spectra for all batches .

- Stability Studies : Monitor compound integrity under storage conditions (e.g., -80°C vs. 4°C) using accelerated degradation tests .

- Interlab Validation : Share samples with collaborating labs for cross-verification of bioactivity data .

Ethical and Reporting Standards

Q. Q8. What ethical considerations are critical when publishing this compound research involving animal models?

Answer:

- IACUC Compliance : Document approval from institutional animal care committees, including justification for species selection and sample sizes .

- ARRIVE Guidelines : Report animal weight, age, sex, and housing conditions in methods sections. Disclose attrition rates and exclusion criteria .

- Data Transparency : Deposit raw datasets (e.g., survival curves, histopathology images) in public repositories like Figshare or Zenodo .

Literature and Knowledge Gaps

Q. Q9. How can researchers identify understudied mechanistic pathways of this compound using existing literature?

Answer:

- Systematic Reviews : Use PRISMA guidelines to map known targets (e.g., kinase inhibition) and highlight gaps (e.g., epigenetic effects) .

- Text Mining Tools : Apply NLP algorithms (e.g., BioBERT) to extract implicit associations from full-text articles .

- Hypothesis Generation : Combine pathway enrichment analysis (e.g., KEGG) with knock-out/knock-in models to prioritize novel mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.